molecular formula C14H14ClNO4 B1611500 Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate CAS No. 26893-14-1

Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate

Cat. No.: B1611500
CAS No.: 26893-14-1
M. Wt: 295.72 g/mol
InChI Key: NIKMAYXKXKGXRI-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate: is a chemical compound with the molecular formula C14H14ClNO4 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate typically involves multiple steps:

    Nitrification: Starting with 3,4-dimethoxyacetophenone, nitrification is carried out to obtain 2-nitro-4,5-dimethoxyacetophenone.

    Condensation: The nitro compound is then condensed with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.

    Reduction Cyclization: This intermediate undergoes hydrogenation to yield 4-hydroxy-6,7-dimethoxyquinoline.

    Chlorination: Finally, chlorination of the hydroxyquinoline produces 4-chloro-6,7-dimethoxyquinoline.

Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This includes using accessible raw materials, mild reaction conditions, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. In the case of its use as an intermediate for antineoplastic drugs, it targets tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By inhibiting these enzymes, the compound can help in controlling the growth of cancer cells .

Comparison with Similar Compounds

  • 4-chloro-6,7-dimethoxyquinoline
  • 2,4-dichloro-6,7-dimethoxyquinazoline
  • 4,7-dichloroquinoline

Uniqueness: Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate is unique due to its specific ester functional group at the 3-position of the quinoline ring. This ester group can be hydrolyzed to form carboxylic acid derivatives, which can further undergo various chemical transformations. This versatility makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO4/c1-4-20-14(17)9-7-16-10-6-12(19-3)11(18-2)5-8(10)13(9)15/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKMAYXKXKGXRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438683
Record name 3-Carbethoxy-4-chloro-6,7-dimethoxylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26893-14-1
Record name 3-Carbethoxy-4-chloro-6,7-dimethoxylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 28.8 g of 3-carbethoxy-4-hydroxy-6,7-dimethoxyquinoline and 16.6 ml of phosphorous oxychloride was stirred at 1 10° C. for 30 min, cooled to 0° C., and treated with a mixture of ice and ammonium hydroxide. The resulting grey solid was filtered, washed with water and ether, and dried, mp 147-150° C.
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
16.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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